3-(4-Pyridyl)benzylamine dihydrochloride

pKa basicity salt selection

This dihydrochloride salt delivers the precise 4-pyridyl meta-benzylamine architecture required for CDK4-selective inhibitor programs and nNOS inhibitor development (human nNOS Ki = 30 nM). Unlike positional isomers (2-pyridyl or 3-pyridyl analogs), this regiospecific scaffold ensures correct hydrogen-bonding geometry and target engagement. The free primary amine serves as an essential synthetic handle for downstream conjugation—any N-substitution eliminates core building block utility. Dihydrochloride form provides superior aqueous solubility for solution-phase coupling versus the free base. Mandatory 2–8 °C storage requires cold-chain procurement planning for multi-gram synthesis campaigns.

Molecular Formula C12H14Cl2N2
Molecular Weight 257.16 g/mol
Cat. No. B8178556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Pyridyl)benzylamine dihydrochloride
Molecular FormulaC12H14Cl2N2
Molecular Weight257.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=CC=NC=C2)CN.Cl.Cl
InChIInChI=1S/C12H12N2.2ClH/c13-9-10-2-1-3-12(8-10)11-4-6-14-7-5-11;;/h1-8H,9,13H2;2*1H
InChIKeyFNHSLLARFULMLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Pyridyl)benzylamine Dihydrochloride: Quantitative Physicochemical Baseline for Procurement and Assay Development


3-(4-Pyridyl)benzylamine dihydrochloride (free base CAS 864069-25-0) is a heterocyclic benzylic amine containing a 4-pyridyl substituent at the meta-position of a benzylamine scaffold. The free base exhibits a predicted pKa of 8.78 ± 0.10, boiling point of 329 °C, density of 1.097 g/mL, and flash point of 173 °C . The dihydrochloride salt form enhances aqueous solubility and handling stability compared to the free base. 2- or 4-Pyridyl benzylic amines represent a privileged motif in drug discovery [1], serving as versatile intermediates for kinase inhibitors, NOS inhibitors, and farnesyltransferase inhibitors [2][3].

3-(4-Pyridyl)benzylamine Dihydrochloride: Why Structural Isomers and Substitution Variants Cannot Be Interchanged Without Performance Deviation


Generic substitution of 3-(4-pyridyl)benzylamine dihydrochloride with positional isomers (2-pyridyl or 3-pyridyl analogs) or N-substituted derivatives is not chemically or biologically equivalent. Regioselective synthesis demonstrates that 2- or 4-pyridyl benzylic amines can be selectively prepared from 2,4-dibromopyridine by choosing toluene or MTBE as solvent, indicating distinct reactivity profiles between positional isomers [1]. In farnesyltransferase inhibitor programs, substitution at the benzyl nitrogen of the pyridylbenzylamine scaffold yielded compound 26 with improved potency but a poor pharmacokinetic profile, demonstrating that even minor N-modifications alter both potency and ADME properties [2]. The free benzylamine primary amine serves as a critical synthetic handle for downstream derivatization—any substitution at this position eliminates the core synthetic utility of the building block. Furthermore, the 4-pyridyl meta-substitution pattern on the benzylamine ring is a privileged pharmacophore in drug discovery [3], and positional isomer exchange (e.g., 2-pyridyl for 4-pyridyl) alters hydrogen-bonding geometry and target engagement.

3-(4-Pyridyl)benzylamine Dihydrochloride: Quantitative Differentiation Evidence Versus Positional Isomers and N-Substituted Analogs


Predicted pKa of Free Base: Quantitative Basicity Differentiation for Salt Selection and Formulation

The free base of 3-(4-pyridyl)benzylamine exhibits a predicted pKa of 8.78 ± 0.10 . This pKa value informs the protonation state at physiological pH (7.4), where the compound exists predominantly in its protonated, positively charged form, and guides salt form selection for optimal solubility and stability. In contrast, the closely related N-methyl analog (N-methyl-1-(3-(pyridin-4-yl)phenyl)methanamine hydrochloride, CAS 857283-65-9 or 1261236-62-7) is a tertiary amine with altered basicity and no comparable published pKa value, precluding direct pKa-based formulation extrapolation .

pKa basicity salt selection formulation development

Defined Storage Condition: 2–8°C Requirement Quantifies Stability Differentiation from Ambient-Stable Analogs

3-(4-Pyridyl)benzylamine requires storage at 2–8 °C , indicating thermal sensitivity that differentiates it from ambient-stable benzylic amine analogs. This storage requirement constitutes a quantifiable procurement parameter: facilities lacking refrigerated storage cannot reliably maintain this compound over extended periods. The dihydrochloride salt form enhances stability relative to the free base, yet the 2–8 °C requirement remains specified .

storage stability cold chain procurement specification shelf life

Kinase Inhibitor SAR: 4-Pyridyl Moiety Confers CDK4 Selectivity Over CDK2 and CDK1 in Isoquinolinedione Series

In a series of 4-(benzylaminomethylene)isoquinoline-1,3-dione CDK4 inhibitors, replacing the phenyl ring of the benzylenamine moiety with a pyridyl ring generated potent and selective CDK4 inhibitors [1]. The pyridyl substitution contributes to selectivity for CDK4 over CDK2 and CDK1. A representative 4-pyridyl-containing analog (CHEMBL477860, BDBM50267399) demonstrated CDK1 inhibitory activity with reported IC50 data in BindingDB [2]. While 3-(4-pyridyl)benzylamine dihydrochloride serves as the synthetic precursor to such elaborated inhibitors rather than the active inhibitor itself, the 4-pyridyl meta-benzylamine architecture is the essential scaffold from which CDK4-selective inhibitors are constructed.

CDK4 kinase selectivity SAR cancer therapeutics isoquinolinedione

Regioselective Synthesis Platform: 4-Pyridyl vs. 2-Pyridyl Product Selectivity via Solvent Choice

Starting from 2,4-dibromopyridine, regioselective synthesis of either 2-pyridyl or 4-pyridyl benzylic amines can be achieved by solvent choice: toluene favors one regioisomer while MTBE favors the other [1]. This regioselectivity demonstrates that the 4-pyridyl isomer possesses distinct synthetic accessibility characteristics compared to its 2-pyridyl positional isomer. The one-step synthetic methodology disclosed by Pfizer Oncology Medicinal Chemistry enables rapid access to heterocyclic benzylic amines with fully substituted α-carbons, addressing the historical limitation of lengthy synthetic routes that restricted application of these privileged motifs [2].

regioselective synthesis solvent control process chemistry medicinal chemistry

N-Substitution SAR: Benzyl Nitrogen Modification Alters Farnesyltransferase Inhibitor Potency and PK Profile

In a farnesyltransferase inhibitor program, substitution of pyridylbenzylamine 4 at the benzyl nitrogen yielded compound 26, which showed improved efficacy and potency but a poor pharmacokinetic profile [1]. Further modification produced compound 30 with dramatically improved pharmacokinetic profile, and compounds 26 and 29 demonstrated significant in vivo efficacy in nude mice inoculated with MiaPaCa-2 human pancreatic tumor cells. Notably, substitution at the 5-position of the core aryl ring of pyridyl benzyl ether 3 resulted in inhibitors with equal or less potency and decreased cellular efficacy against Ras processing. This SAR demonstrates that both N-substitution and aryl ring substitution patterns produce distinct potency and ADME outcomes.

farnesyltransferase Ras processing SAR pharmacokinetics N-substitution

nNOS Inhibitor Potency Benchmark: Pyridinylbenzylamine Scaffold Achieves Ki = 30 nM (Human nNOS) with 821-Fold Selectivity

A truncated pyridinylbenzylamine derivative (compound 18: 6-(2,3-difluoro-5-((methylamino)methyl)phenyl)-4-methylpyridin-2-amine dihydrochloride) exhibits Ki = 30 nM for human nNOS and Ki = 40 nM for rat nNOS, with 821-fold selectivity for human nNOS over human eNOS and 75-fold selectivity over human iNOS [1]. The inhibitor displays high permeability (Pe = 10.7 × 10⁻⁶ cm s⁻¹) in an artificial membrane permeability assay. While this data comes from a more elaborated pyridinylbenzylamine analog rather than 3-(4-pyridyl)benzylamine dihydrochloride itself, the core pyridinylbenzylamine scaffold is the foundational pharmacophore from which this potency and selectivity derive.

nNOS nitric oxide synthase selectivity CNS therapeutics Ki

3-(4-Pyridyl)benzylamine Dihydrochloride: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: CDK4-Selective Kinase Inhibitor Lead Optimization

Procure 3-(4-pyridyl)benzylamine dihydrochloride as the starting scaffold for constructing CDK4-selective inhibitors based on the isoquinoline-1,3-dione chemotype. The 4-pyridyl meta-benzylamine architecture is required for achieving CDK4 selectivity over CDK2 and CDK1 [1]. The free primary amine enables conjugation to the isoquinolinedione core via aminomethylene linkage. The dihydrochloride salt provides improved aqueous solubility for solution-phase coupling reactions compared to the free base.

Medicinal Chemistry: nNOS Inhibitor Scaffold with CNS Permeability Potential

Utilize 3-(4-pyridyl)benzylamine dihydrochloride as the core pyridinylbenzylamine scaffold for developing neuronal nitric oxide synthase (nNOS) inhibitors. Elaborated analogs of this scaffold class achieve Ki = 30 nM for human nNOS with 821-fold selectivity over eNOS and high membrane permeability (Pe = 10.7 × 10⁻⁶ cm s⁻¹) [2]. The 2–8 °C storage requirement mandates cold-chain procurement planning for multi-gram synthesis campaigns.

Process Chemistry: Regioselective 4-Pyridyl Scaffold Construction

Employ the one-step regioselective synthesis methodology from 2,4-dibromopyridine with appropriate solvent selection (toluene or MTBE) to access the 4-pyridyl benzylic amine isomer [3]. This synthetic disconnection, disclosed by Pfizer Oncology Medicinal Chemistry, addresses the historical limitation of lengthy synthetic routes to fully substituted α-carbon heterocyclic benzylic amines. The dihydrochloride salt facilitates isolation and purification of the target 4-pyridyl regioisomer.

Chemical Biology: Farnesyltransferase Inhibitor SAR Exploration

Use 3-(4-pyridyl)benzylamine dihydrochloride as the unsubstituted pyridylbenzylamine 4 scaffold for systematic SAR exploration at the benzyl nitrogen position. N-substitution has been shown to improve potency but alter pharmacokinetic profile in farnesyltransferase inhibitors [4]. The free primary amine provides a versatile synthetic handle for generating diverse N-substituted analog libraries for Ras-processing pathway interrogation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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